molecular formula C6H5BrN2O3 B8258415 4-Bromo-3-methoxy-2-nitropyridine

4-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B8258415
M. Wt: 233.02 g/mol
InChI Key: YRFKSWBNPBTVFA-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-2-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 3-position, and a nitro group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-2-nitropyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. One common method includes the following steps :

    Starting Material: 2-Methoxy-4-methyl-3-nitropyridine.

    Bromination: The bromination is carried out by adding bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used. For example, using a Grignard reagent can result in the formation of a new carbon-carbon bond.

    Reduction: The major product is 4-bromo-3-methoxy-2-aminopyridine.

Scientific Research Applications

4-Bromo-3-methoxy-2-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It can be used in the preparation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution reactions. The bromine atom also serves as a leaving group in these reactions, making the compound highly reactive under suitable conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitropyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxy-2-nitropyridine: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.

Uniqueness

4-Bromo-3-methoxy-2-nitropyridine is unique due to the combination of substituents on the pyridine ring, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-4(7)2-3-8-6(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKSWBNPBTVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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